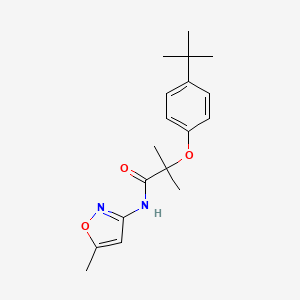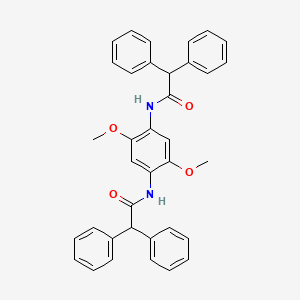
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as TTX-resistant sodium channel blocker, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in the field of neuroscience and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various neurological disorders.
Mechanism of Action
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by binding to the voltage-gated sodium channels in the nervous system, which are responsible for the conduction of pain signals. By blocking these channels, the compound can effectively reduce the transmission of pain signals, thereby providing relief from chronic pain conditions.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has a selective effect on TTX-resistant sodium channels, which are predominantly found in sensory neurons. This compound has been found to be effective in reducing pain without causing significant side effects or toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is its selectivity for TTX-resistant sodium channels, which makes it a valuable tool for studying the role of these channels in chronic pain conditions. However, the compound is relatively new and its long-term effects on the nervous system are still unknown. Furthermore, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more selective TTX-resistant sodium channel blockers that can target specific subtypes of these channels. Another potential direction is the investigation of the compound's effects on other neurological disorders, such as epilepsy and multiple sclerosis. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
TTX-resistant sodium channel blockers have been extensively studied for their potential application in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. 2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to be particularly effective in blocking TTX-resistant sodium channels, which are implicated in chronic pain conditions.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-11-15(20-23-12)19-16(21)18(5,6)22-14-9-7-13(8-10-14)17(2,3)4/h7-11H,1-6H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOWODNOSBPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)

![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
![2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B4840610.png)
![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)